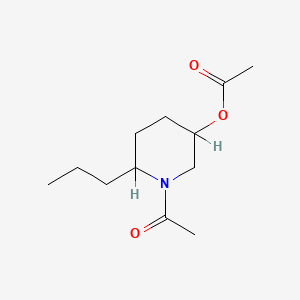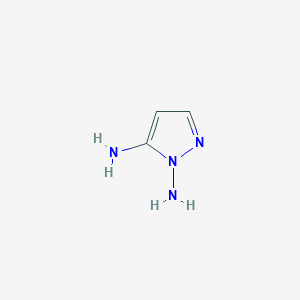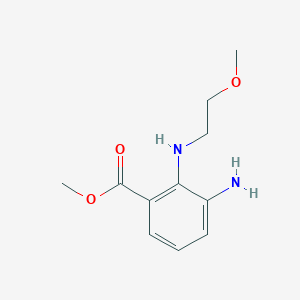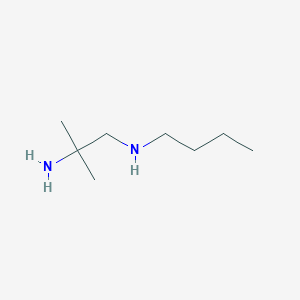
1,2-Propanediamine, N1-butyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1-butyl-2-methyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the nitrogen is replaced by a butyl group and another hydrogen atom on the carbon is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1-butyl-2-methyl- can be synthesized through several methods. One common method involves the reaction of 1,2-propanediamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-propanediamine, N1-butyl-2-methyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing 1,2-propanediamine with butyl bromide.
- Adding a base to facilitate the reaction.
- Heating the mixture to the desired temperature.
- Purifying the product through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-butyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,2-Propanediamine, N1-butyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-butyl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
1,2-Propanediamine, N1-butyl-2-methyl- can be compared with other similar compounds such as:
1,2-Propanediamine: The parent compound without the butyl and methyl substitutions.
2-Methyl-1,2-propanediamine: A similar compound with a methyl group but without the butyl substitution.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group instead of a butyl group.
The uniqueness of 1,2-Propanediamine, N1-butyl-2-methyl- lies in its specific substitutions, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1-N-butyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10-7-8(2,3)9/h10H,4-7,9H2,1-3H3 |
InChI Key |
IZOIUMAFKSABTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


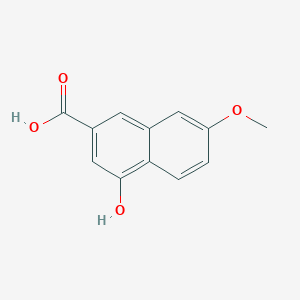
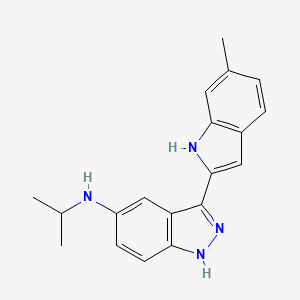
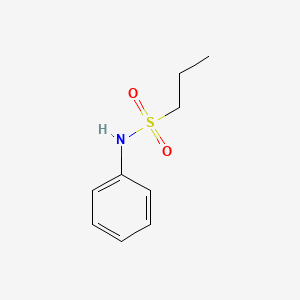
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
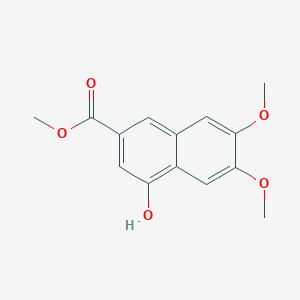
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
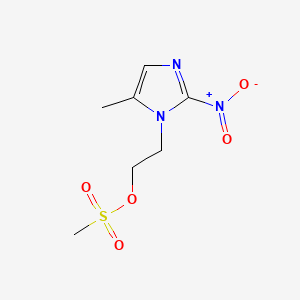
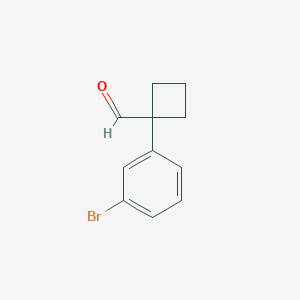
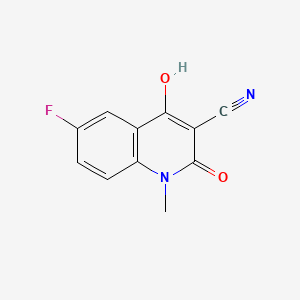
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
